molecular formula C51H101NO5 B11930131 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate

8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate

Cat. No.: B11930131
M. Wt: 808.3 g/mol
InChI Key: AIVVOIDSKBHJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with ester bonds located adjacent to the nitrogen amine. This compound is particularly notable for its ability to encapsulate mRNA efficiently, making it a valuable component in the preparation of mRNA nanocarriers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of hexyldecanoic acid with octanol in the presence of a catalyst. The resulting ester is then reacted with an amino alcohol, such as 3-hydroxypropylamine, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Utilized in the development of mRNA vaccines and gene therapy vectors due to its ability to encapsulate and deliver nucleic acids efficiently.

    Industry: Applied in the formulation of nanocarriers for drug delivery and cosmetic products.

Mechanism of Action

The compound exerts its effects primarily through its ability to encapsulate and deliver mRNA. The ester bonds and amino groups facilitate the formation of stable complexes with nucleic acids. Upon cellular uptake, the compound undergoes endosomal escape, releasing the mRNA into the cytoplasm for translation. This process involves interactions with cellular membranes and the formation of nonbilayer lipid structures, promoting membrane destabilization and mRNA release .

Comparison with Similar Compounds

Similar Compounds

  • **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
  • BP Lipid 220

Uniqueness

8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is unique due to its specific ester and amino group arrangement, which enhances its ability to encapsulate and deliver mRNA efficiently. Compared to similar compounds, it offers a better balance of delivery efficiency and pharmacokinetics, as well as a rapid lipid clearance profile .

Properties

Molecular Formula

C51H101NO5

Molecular Weight

808.3 g/mol

IUPAC Name

8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate

InChI

InChI=1S/C51H101NO5/c1-5-9-13-17-23-31-40-48(38-29-15-11-7-3)50(54)56-46-35-27-21-19-25-33-42-52(44-37-45-53)43-34-26-20-22-28-36-47-57-51(55)49(39-30-16-12-8-4)41-32-24-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3

InChI Key

AIVVOIDSKBHJDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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